molecular formula C11H19N B2454016 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine CAS No. 2287302-73-0

3-Cyclohexylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2454016
CAS No.: 2287302-73-0
M. Wt: 165.28
InChI Key: UIWJFQOJVLNNSB-UHFFFAOYSA-N
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Description

3-Cyclohexylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C₁₃H₂₁N. It is characterized by a bicyclo[1.1.1]pentane core structure with a cyclohexyl group attached to one of the bridgehead carbons and an amine group attached to another bridgehead carbon. This unique structure imparts distinct chemical and physical properties to the compound.

Properties

IUPAC Name

3-cyclohexylbicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h9H,1-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWJFQOJVLNNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a metal-free homolytic aromatic alkylation of benzene, which introduces the bicyclo[1.1.1]pentane framework.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

Industrial Production Methods

Industrial production methods for 3-Cyclohexylbicyclo[11

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylbicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3-Cyclohexylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a potential drug candidate.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The cyclohexyl group and amine functionality contribute to the compound’s overall pharmacophore, influencing its biological activity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylbicyclo[1.1.1]pentan-1-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.

    3-Methylbicyclo[1.1.1]pentan-1-amine: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

3-Cyclohexylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.

Q & A

Q. What are the primary synthetic routes for 3-cyclohexylbicyclo[1.1.1]pentan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) constructing the strained bicyclo[1.1.1]pentane core via [1.1.1]propellane intermediates and (2) introducing the cyclohexyl substituent through alkylation or radical-based methods. For example, metal-free homolytic aromatic alkylation (e.g., with benzene derivatives) can attach substituents under controlled radical initiation conditions . Reaction temperature, solvent polarity, and catalyst selection critically impact yield. Lower temperatures (e.g., −78°C) favor strain retention in the bicyclic core, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify characteristic signals for the bicyclic core (e.g., upfield-shifted protons due to strain) and cyclohexyl group (e.g., axial/equatorial proton splitting).
  • X-ray crystallography : Resolves bond angles and distances, confirming the bicyclo[1.1.1]pentane geometry.
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (C11H19N, exact mass 165.1517 g/mol).
    Discrepancies in spectral data may indicate incomplete purification or side reactions (e.g., ring-opening) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis. Solutions in anhydrous DMSO or ethanol retain stability for ≥6 months at −20°C. Avoid freeze-thaw cycles, as the bicyclic core is sensitive to thermal stress .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict steric and electronic effects of substituents on the bicyclic core. For example:

  • Strain energy analysis : Quantifies the energy penalty of the bicyclo[1.1.1]pentane motif (~30 kcal/mol), which influences binding affinity in enzyme inhibition studies.
  • Molecular docking : Screens derivatives against targets (e.g., METTL3 methyltransferase) to prioritize synthetically feasible candidates.
    A recent study combined DFT with machine learning to optimize substituent placement for improved metabolic stability .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions often arise from:

  • Purity variance : HPLC purity thresholds (<95% vs. >98%) significantly affect assay outcomes.
  • Solvent selection : DMSO concentrations >1% can artifactually modulate cell viability assays.
    Mitigation strategies :
    • Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).
    • Report detailed synthetic and analytical protocols to enable replication .

Q. What experimental approaches optimize regioselectivity in functionalization reactions?

Regioselective modification of the amine group is challenging due to steric hindrance from the bicyclic core. Strategies include:

  • Protecting group chemistry : Use of Boc or Fmoc groups to block the amine during cyclohexyl introduction.
  • Radical-mediated pathways : Leveraging TEMPO or AIBN to direct functionalization away from the strained core.
    A 2025 study achieved >90% regioselectivity using photoredox catalysis under blue LED irradiation .

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